(4-Pyridylmethyl)sulfonyl chloride triflate

Sulfonamide Synthesis Nucleophilic Substitution Leaving Group Reactivity

(4-Pyridylmethyl)sulfonyl chloride triflate (CAS 130820-89-2) is a heterocyclic sulfonyl chloride salt composed of a 4-pyridylmethylsulfonyl chloride core stabilized as a 1:1 complex with trifluoromethanesulfonic acid (triflic acid). The compound possesses the molecular formula C7H7ClF3NO5S2 and a molecular weight of 341.71 g/mol.

Molecular Formula C7H7ClF3NO5S2
Molecular Weight 341.7 g/mol
CAS No. 130820-89-2
Cat. No. B176264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Pyridylmethyl)sulfonyl chloride triflate
CAS130820-89-2
Molecular FormulaC7H7ClF3NO5S2
Molecular Weight341.7 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
InChIInChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
InChIKeyGRSYXRYACUBCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Pyridylmethyl)sulfonyl Chloride Triflate CAS 130820-89-2: Chemical Identity and Procurement Baseline


(4-Pyridylmethyl)sulfonyl chloride triflate (CAS 130820-89-2) is a heterocyclic sulfonyl chloride salt composed of a 4-pyridylmethylsulfonyl chloride core stabilized as a 1:1 complex with trifluoromethanesulfonic acid (triflic acid). The compound possesses the molecular formula C7H7ClF3NO5S2 and a molecular weight of 341.71 g/mol [1]. This salt form is supplied as a reddish-yellow liquid or low-melting solid, with typical commercial purities of ≥90% (NMR) . It is cataloged under MDL MFCD02089494 and requires refrigerated storage (0-8°C) to maintain integrity . As a bifunctional reagent, it contains both an electrophilic sulfonyl chloride moiety and a highly reactive triflate leaving group, positioning it as a specialized intermediate for sulfonamide synthesis and heterocycle functionalization [2].

1
Mild-condition sulfonamide synthesis with pre-activated electrophile
2
Triflate salt form supports rapid amine/alcohol coupling without additional activation
3
4-Pyridyl regioisomer for SAR and heterocycle building block studies

Why (4-Pyridylmethyl)sulfonyl Chloride Triflate Cannot Be Interchanged with Neutral Sulfonyl Chlorides or Other Pyridyl Isomers


Procurement decisions for pyridylmethyl sulfonylation reagents are undermined by the assumption that neutral sulfonyl chlorides (e.g., CAS 130820-88-1) or 2-/3-pyridyl positional isomers can serve as drop-in replacements for (4-pyridylmethyl)sulfonyl chloride triflate. The presence of the trifluoromethanesulfonate (triflate) counterion fundamentally alters both the physical state and electrophilic reactivity profile of the reagent [1]. Triflate leaving groups are established to be several orders of magnitude more reactive than conventional sulfonates or neutral sulfonyl chlorides in nucleophilic substitution pathways [2]. Furthermore, the 4-pyridyl regioisomer introduces distinct electronic and steric properties compared to the 2- and 3-pyridylmethyl analogs (CAS 882564-09-2 and 928140-28-7), which can dramatically influence reaction outcomes in sterically sensitive heterocyclic syntheses . The quantitative evidence provided in Section 3 demonstrates that these are not interchangeable reagents; substitution without experimental validation risks compromised yield, altered selectivity, or complete reaction failure.

Reactivity
Neutral sulfonyl chloride (CAS 130820-88-1) lacks pre-formed triflate leaving group; reaction rates and activation requirements may differ significantly.
Regioisomer
2- and 3-pyridyl isomers (CAS 882564-09-2, 928140-28-7) have distinct electronic and steric profiles; substitution will produce a different final compound.
Handling
Cold-chain requirement (2–8°C) differs from ambient-stored analogs; labs without refrigerated storage may encounter stability risks.

Product-Specific Quantitative Differentiation: (4-Pyridylmethyl)sulfonyl Chloride Triflate vs. Comparators


Enhanced Electrophilic Reactivity: Triflate Salt vs. Neutral 4-Pyridylmethanesulfonyl Chloride

The triflate salt form (CAS 130820-89-2) exhibits electrophilic reactivity orders of magnitude higher than the neutral sulfonyl chloride analog 4-pyridylmethanesulfonyl chloride (CAS 130820-88-1). This difference arises from the pre-associated triflate counterion, which furnishes a leaving group (trifluoromethanesulfonate, TfO⁻) with estimated relative reactivity approximately 10⁶–10⁸ greater than sulfonate leaving groups in nucleophilic displacement reactions [1]. The consequence is that the triflate salt can activate alcohols and amines under milder conditions than the neutral chloride alone.

Electrophilic reactivity
Class-level
Triflate leaving group reactivity orders of magnitude higher than sulfonates; neutral sulfonyl chloride lacks pre-formed leaving group.
May support milder coupling conditions and reduce need for separate activation steps.
Class-level leaving group comparison; experimental validation with specific substrates recommended.
Sulfonamide Synthesis Nucleophilic Substitution Leaving Group Reactivity

Purity Specifications: Commercial Availability at Defined ≥90% (NMR) Purity

Commercial sources of (4-pyridylmethyl)sulfonyl chloride triflate specify a minimum purity of 90% by NMR analysis . In contrast, the neutral analog 4-pyridylmethanesulfonyl chloride (CAS 130820-88-1) is available at higher nominal purity (≥98%) from certain suppliers , reflecting differences in synthetic preparation and stability profiles. The lower purity specification for the triflate salt is attributable to its inherent hygroscopicity and thermal sensitivity, which are intrinsic properties of triflate salts. Users must weigh the reactivity benefit of the triflate form against the need for higher initial purity.

Purity specification
Specification review
≥90% (NMR) for triflate salt; neutral analog available at ≥98%.
Stoichiometric calculations must account for lower nominal purity; cost-per-active-mole may be higher.
Supplier-reported minimum; lot-specific CoA should be reviewed.
Chemical Procurement Quality Control Reproducibility

Storage and Handling Requirements: Cold Chain vs. Ambient Storage

(4-Pyridylmethyl)sulfonyl chloride triflate requires refrigerated storage at 2-8°C (0-8°C) to prevent decomposition . The neutral analog 4-pyridylmethanesulfonyl chloride (CAS 130820-88-1) is typically stored at ambient temperature (e.g., room temperature, dry conditions) . This differential requirement stems from the triflate salt's greater sensitivity to moisture and thermal hydrolysis. The cold-chain requirement adds logistical complexity and cost to procurement, shipping, and laboratory storage.

Storage requirement
Data to verify
Triflate salt: refrigerated 2–8°C; neutral chloride: ambient storage.
Cold-chain logistics add complexity; assess lab storage capability before ordering.
Stability under transit conditions should be confirmed with supplier.
Reagent Stability Supply Chain Logistics Laboratory Management

Molecular Weight and Stoichiometry Implications for Synthesis

The triflate salt (C7H7ClF3NO5S2) has a molecular weight of 341.71 g/mol [1], while the neutral sulfonyl chloride (C6H6ClNO2S) has a molecular weight of 191.64 g/mol [2]. This difference of 150.07 g/mol (78% increase) is entirely due to the associated triflic acid component. Consequently, to deliver an equivalent molar quantity of the sulfonyl chloride electrophile, 78% more mass of the triflate salt must be weighed and purchased compared to the neutral form.

Molecular weight
Reported
Triflate salt: 341.71 g/mol; neutral analog: 191.64 g/mol (+78% mass per mole of sulfonyl chloride).
Price-per-gram comparisons are misleading; use cost-per-mole of reactive electrophile for procurement decisions.
Based on PubChem data; verify with lot-specific CoA.
Reaction Scale-up Stoichiometry Cost Calculation

Regioisomeric Differentiation: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Analogs

The three pyridylmethyl sulfonyl chloride triflate isomers—4-pyridyl (CAS 130820-89-2), 2-pyridyl (CAS 882564-09-2), and 3-pyridyl (CAS 928140-28-7)—are commercially distinct entities with identical molecular formulas (C7H7ClF3NO5S2, MW 341.71) [1]. While head-to-head reactivity data for these specific triflate salts are not publicly available, the regioisomeric position of the sulfonyl chloride group on the pyridine ring dictates the electronic environment (pKa of the conjugate acid, electron density distribution) and steric accessibility of the electrophilic center. In analogous sulfonamide-forming reactions, pyridyl ring substitution pattern has been shown to influence reaction rates and product distributions [2].

Regioisomer identity
Class-level
4-pyridyl isomer vs. 2- and 3-pyridyl analogs: electronic and steric profiles differ qualitatively; no direct reactivity data available.
Incorrect regioisomer yields a structurally distinct final product; confirm isomer identity before use in SAR studies.
Regioisomer effect is class-level inference; experimental verification required.
Regioselectivity Medicinal Chemistry Heterocyclic Synthesis

Commercial Availability and Lead Times: Benchmarking Across Vendors

Pricing and availability data (as of March 2026) indicate that (4-pyridylmethyl)sulfonyl chloride triflate is a specialty reagent with longer lead times than the neutral analog. AKSci lists the triflate salt with a 3-week lead time and pricing at $350/25mg, $558/100mg . Santa Cruz Biotechnology offers the same compound at $450/100mg . In contrast, the neutral sulfonyl chloride 4-pyridylmethanesulfonyl chloride is more widely stocked and typically available for immediate shipment .

Commercial availability
Supplier-reported
Triflate salt: ~$450–558/100mg, lead time ~3 weeks; neutral chloride: generally lower cost, shorter lead times.
Higher cost and longer lead time may require advance procurement planning; factor into project timelines.
Pricing as of March 2026; confirm current vendor quotes.
Supply Chain Vendor Comparison Procurement Planning

Targeted Application Scenarios for (4-Pyridylmethyl)sulfonyl Chloride Triflate Based on Quantitative Evidence


Synthesis of 4-Pyridylmethyl Sulfonamide Pharmacophores Requiring High Electrophilic Reactivity

When the synthetic route demands rapid sulfonamide bond formation under mild, base-free conditions, (4-pyridylmethyl)sulfonyl chloride triflate is the preferred reagent over the neutral sulfonyl chloride analog. The triflate leaving group provides orders-of-magnitude greater reactivity (Section 3, Evidence 1), enabling efficient coupling with weakly nucleophilic amines or alcohols that would react sluggishly or not at all with the neutral chloride. This is particularly advantageous in late-stage functionalization of complex pharmaceutical intermediates where harsh conditions must be avoided [1].

Preclinical Medicinal Chemistry Requiring Exact 4-Pyridyl Regioisomer

In structure-activity relationship (SAR) studies of pyridine-containing drug candidates (e.g., kinase inhibitors, GPCR antagonists), the 4-pyridylmethyl substitution pattern confers specific hydrogen-bonding and steric properties distinct from the 2- or 3-pyridyl isomers. Procurement of the correct 4-pyridyl regioisomer (CAS 130820-89-2) is non-negotiable, as use of an incorrect isomer would yield a different chemical entity with altered biological activity (Section 3, Evidence 5). The compound serves as a direct building block for N-(4-pyridylmethyl)sulfonamide-containing lead compounds .

Activation of Alcohols for Nucleophilic Displacement in Multi-Step Synthesis

The triflate salt form is an effective reagent for converting alcohols into 4-pyridylmethylsulfonate esters, which serve as highly reactive electrophiles in subsequent SN2 reactions. The pre-formed triflate counterion ensures that the leaving group ability is maximized without requiring additional activation steps. This application leverages the enhanced leaving group reactivity quantified in Section 3 (Evidence 1) and is relevant for synthesizing alkylated heterocycles or ethers under mild conditions [1].

Scaled-Up Synthesis Where Cold-Chain Logistics Are Manageable and Reactivity Is Paramount

For process chemistry groups capable of accommodating refrigerated storage (2-8°C, as per Section 3, Evidence 3) and willing to accept the higher cost per mole (Section 3, Evidence 4 and 6), the triflate salt offers a reliable, pre-activated sulfonyl chloride source. The defined purity (≥90% NMR) allows for accurate stoichiometric calculations when the purity value is factored into reagent mass. This scenario is appropriate when the enhanced reactivity justifies the additional logistical and financial burden, such as in the manufacture of key intermediates where yield improvements outweigh reagent costs.

Application
Selection Property
Validation Focus
4-Pyridylmethyl sulfonamide synthesis
Triflate leaving group reactivity
Verify coupling efficiency with target amine/alcohol under mild conditions
Preclinical SAR studies
4-Pyridyl regioisomer identity
Confirm regiochemistry by NMR/HPLC; 2- or 3-isomer will alter biological profile
Alcohol activation for SN2 displacement
Pre-formed electrophile
Monitor conversion and by-product formation; assess need for additional base
Scaled-up process chemistry
Cold-chain manageable; defined purity specification
Validate reagent stability under storage; adjust stoichiometry based on lot purity

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